2-(4-Nitrophenoxy)cyclopentan-1-ol
Description
2-(4-Nitrophenoxy)cyclopentan-1-ol is a substituted cyclopentanol derivative featuring a para-nitrophenoxy group attached to the cyclopentane ring. The compound combines the steric and electronic effects of the nitrophenoxy substituent with the conformational constraints of the cyclopentanol moiety.
The compound’s synthesis likely involves nucleophilic substitution between 4-nitrophenol and a cyclopentanol-derived electrophile (e.g., a tosylate or halide). However, its discontinued commercial status (as noted in ) may reflect challenges in synthesis, purification, or market demand .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13NO4/c13-10-2-1-3-11(10)16-9-6-4-8(5-7-9)12(14)15/h4-7,10-11,13H,1-3H2 |
InChI Key |
MDAMELCGMCPLKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)cyclopentan-1-ol typically involves nucleophilic substitution reactions. One common method includes the reaction of 4-nitrophenol with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group of cyclopentanol with the nitrophenoxy group, yielding 2-(4-Nitrophenoxy)cyclopentan-1-ol .
Industrial Production Methods
Industrial production methods for 2-(4-Nitrophenoxy)cyclopentan-1-ol are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Bases such as potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The major product is 2-(4-Aminophenoxy)cyclopentan-1-ol.
Substitution: Various substituted cyclopentanol derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenoxy)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenoxy group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include 4-nitroanisole, 4-nitrophenol sodium salt dihydrate, and 2-nitroanisole, which share the nitrophenoxy or nitroaryl ether motif but differ in substituents and counterions.
Table 1: Comparative Properties of 2-(4-Nitrophenoxy)cyclopentan-1-ol and Analogues
Key Differences and Implications
Solubility and Polarity: The sodium salt of 4-nitrophenol is highly water-soluble due to its ionic nature, making it suitable for aqueous biochemical assays (e.g., phosphatase activity detection) . In contrast, 2-(4-Nitrophenoxy)cyclopentan-1-ol, with its non-ionic structure and cyclopentanol ring, is likely more soluble in organic solvents (e.g., ethanol, DCM), aligning with applications in organic synthesis .
Thermal Stability: The sodium salt exhibits exceptional thermal stability (mp >300°C), whereas the cyclopentanol derivative’s melting point is unreported but expected to be lower due to reduced ionic character .
Reactivity: The nitrophenoxy group in 4-nitroanisole undergoes hydrolysis under alkaline conditions to release 4-nitrophenol, a reaction exploited in enzyme kinetics. The cyclopentanol derivative’s steric hindrance may slow such reactions, altering its utility in biochemical assays .
Biological Activity
2-(4-Nitrophenoxy)cyclopentan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11NO3
- Molecular Weight : 195.20 g/mol
- IUPAC Name : 2-(4-nitrophenoxy)cyclopentan-1-ol
Antimicrobial Properties
Research indicates that compounds containing nitro groups, such as 2-(4-nitrophenoxy)cyclopentan-1-ol, exhibit significant antimicrobial activity. The nitro group can trigger redox reactions within microbial cells, leading to cellular toxicity and death . This mechanism is crucial for developing new antibiotics against resistant strains of bacteria.
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(4-Nitrophenoxy)cyclopentan-1-ol | 32 | Staphylococcus aureus |
| Tiamulin | 16 | Mycoplasma pneumoniae |
| Valnemulin | 8 | Mycoplasma pneumoniae |
Anti-inflammatory Effects
The presence of the nitro group in the structure contributes to anti-inflammatory properties. Several studies have shown that nitro-substituted compounds can inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .
The biological activity of 2-(4-nitrophenoxy)cyclopentan-1-ol is primarily attributed to the following mechanisms:
- Redox Reactions : The nitro group undergoes reduction within cells, producing reactive intermediates that can damage cellular components.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cell survival and proliferation.
Study on Antimicrobial Efficacy
In a study assessing various nitro compounds against Mycoplasma pneumoniae, 2-(4-nitrophenoxy)cyclopentan-1-ol showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL. This was higher than tiamulin but lower than valnemulin, indicating its potential as a lead compound for further development .
Safety Profile Assessment
Acute toxicity tests conducted on animal models indicated that doses up to 5000 mg/kg did not result in mortality or severe adverse effects, suggesting a favorable safety profile for further pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
